Carbonyl 3-chlorophenylhydrazone
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Overview
Description
Carbonyl 3-chlorophenylhydrazone is a chemical compound that has been widely studied in the field of chemistry and biochemistry. It is a derivative of hydrazones, which are organic compounds that contain a nitrogen-nitrogen double bond. Carbonyl 3-chlorophenylhydrazone has been found to have various applications in scientific research, particularly in the area of biochemistry.
Scientific Research Applications
Carbonyl 3-chlorophenylhydrazone has been used in scientific research as a chelating agent for metal ions such as copper, iron, and zinc. It has also been studied for its potential as an antioxidant and anti-inflammatory agent. In addition, Carbonyl 3-chlorophenylhydrazone has been found to have antitumor and antimicrobial properties.
Mechanism of Action
Carbonyl 3-chlorophenylhydrazone acts as a chelating agent by binding to metal ions and preventing them from participating in harmful reactions. It also acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. Additionally, Carbonyl 3-chlorophenylhydrazone has been found to inhibit the activity of certain enzymes, which may contribute to its antitumor and antimicrobial properties.
Biochemical and Physiological Effects:
Carbonyl 3-chlorophenylhydrazone has been found to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It also has been found to decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. In addition, Carbonyl 3-chlorophenylhydrazone has been shown to induce apoptosis in cancer cells and inhibit the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
Carbonyl 3-chlorophenylhydrazone has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It is also stable under normal laboratory conditions. However, Carbonyl 3-chlorophenylhydrazone has some limitations as well. It is toxic at high concentrations and can cause skin irritation. It also has limited solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on Carbonyl 3-chlorophenylhydrazone. One area of interest is its potential as a therapeutic agent for various diseases such as cancer and inflammation. Another area of interest is its use as a chelating agent for metal ions in environmental remediation. Additionally, further studies are needed to explore the mechanisms of action of Carbonyl 3-chlorophenylhydrazone and its effects on various biological systems.
Synthesis Methods
Carbonyl 3-chlorophenylhydrazone can be synthesized through the reaction of 3-chlorobenzaldehyde with hydrazine hydrate in the presence of acetic acid. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as ethanol and acetone.
properties
CAS RN |
14046-96-9 |
---|---|
Product Name |
Carbonyl 3-chlorophenylhydrazone |
Molecular Formula |
C7H7ClN2 |
Molecular Weight |
154.6 g/mol |
IUPAC Name |
3-chloro-N-(methylideneamino)aniline |
InChI |
InChI=1S/C7H7ClN2/c1-9-10-7-4-2-3-6(8)5-7/h2-5,10H,1H2 |
InChI Key |
JFRBRYMGEMNVME-UHFFFAOYSA-N |
SMILES |
C=NNC1=CC(=CC=C1)Cl |
Canonical SMILES |
C=NNC1=CC(=CC=C1)Cl |
Other CAS RN |
14046-96-9 |
synonyms |
carbonyl 3-chlorophenylhydrazone carbonyl cyanide 3-chlorophenylhydrazone carbonyl m-chlorophenylhydrazone CCPHO m-ClCP |
Origin of Product |
United States |
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